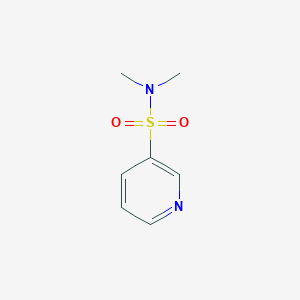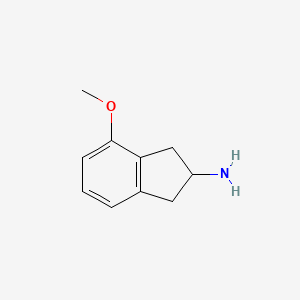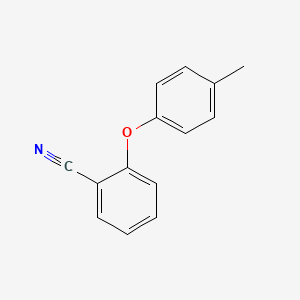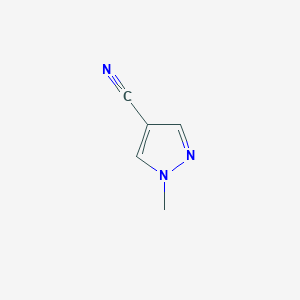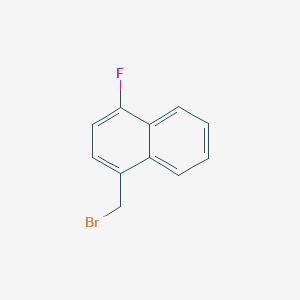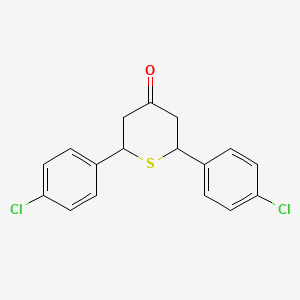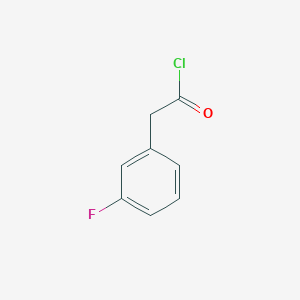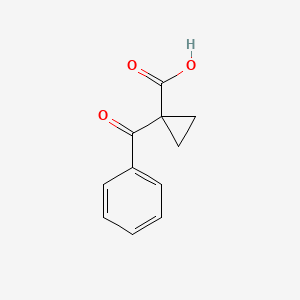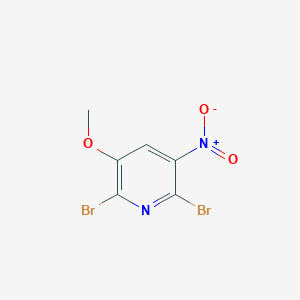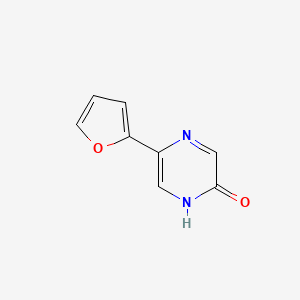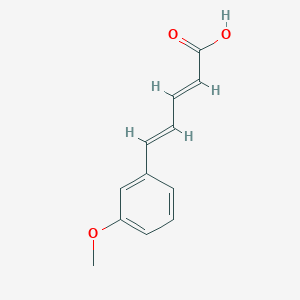
5-(3-Methoxyphenyl)penta-2,4-dienoic acid
Descripción general
Descripción
5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a compound that features a conjugated diene system with a methoxyphenyl substituent. This structure is of interest due to its potential in various chemical reactions and biological activities. The compound's conjugated system and the presence of a phenyl ring with a methoxy group can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of compounds related to 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be achieved through various methods. For instance, the PPh3-catalyzed (3 + 3) annulations of 5-acetoxypenta-2,3-dienoate with 1C,3O-bisnucleophiles provide a route to stable monocyclic 2H-pyrans, which are structurally related to the target compound . Additionally, the preparation of similar compounds, such as (2E,4E)-2-(2-benzyloxyethyl)-5-(3-methoxy-4-chlorophenyl)penta-2,4-dienal, involves condensation reactions that yield products with high configurational purity .
Molecular Structure Analysis
The molecular structure of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid is characterized by a conjugated diene system, which is a common motif in Diels-Alder reactions. The high-pressure Diels-Alder reactions of related compounds, such as 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, demonstrate the reactivity of such systems under varying conditions of pressure and temperature . The presence of the methoxyphenyl group can also influence the electronic properties of the molecule, as seen in the photoinduced intramolecular charge transfer phenomena in similar compounds .
Chemical Reactions Analysis
Compounds with conjugated diene systems, like 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, are prone to participate in cycloaddition reactions. The Diels-Alder reactions of 3-Methoxy-8α-estra-1,3,5(10),14,16-pentaen-17-yl acetate, which shares a similar diene structure, show unexpected trends in regioselectivity, indicating the nuanced behavior of such systems in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be inferred from related compounds. For example, the synthesis and biological evaluation of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one reveal low CC50 values against various neoplasms and carcinoma cells, suggesting potential cytotoxic activities . The solvent dependency and spectral properties of similar compounds, such as 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid, provide insights into the polar character and reactivity of the conjugated diene system .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
A seven-step synthesis of (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid from ferulic acid has been developed. This synthesis utilizes a natural by-product found in rice bran, aiming at the preparation of a wide variety of avenalumic carboxamide derivatives, highlighting the compound's utility in synthesizing new chemical entities (Bazin et al., 2008).
Biocontrol Applications
Research on Pyrenophora semeniperda, a fungal pathogen proposed as a mycoherbicide for controlling cheatgrass and other annual bromes, identified a phytotoxic sesquiterpenoid penta-2,4-dienoic acid named pyrenophoric acid. This compound demonstrated strong phytotoxicity, reducing coleoptile elongation in cheatgrass, suggesting its potential for biocontrol applications (Masi et al., 2014).
Nonlinear Optical Properties
Studies on bis-chalcone derivatives doped in polymer matrices have shown significant third-order nonlinear optical properties. These derivatives exhibit potential as optical limiting materials, highlighting the usefulness of such compounds in the development of new materials for photonics and optoelectronics (Shettigar et al., 2006).
Controlled Drug Release Systems
Research into dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) membranes for potential applications in controlled drug release systems and tissue engineering has been conducted. These studies indicate the non-toxic nature of these compounds at certain concentrations and their stability under various pH conditions, which could be beneficial for medical and biotechnological applications (Alcántara Blanco et al., 2020).
Materials Science Applications
A novel approach to synthesize 5-aryl-1-ferrocenylpenta-1,4-dien-3-ones demonstrated their potential in materials science, particularly due to their electrochemical and optical properties. These compounds were found to exhibit cubic nonlinear behavior, suggesting applications in the field of nonlinear optics and materials science (Klimova et al., 2009).
Safety And Hazards
When handling 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, it is recommended to wear protective eyewear, protective clothing, and gloves to avoid skin contact. If toxic or irritating substances are produced during the experiment, it is necessary to complete the experiment in a glove box to avoid harm to the experimenter .
Direcciones Futuras
Propiedades
IUPAC Name |
(2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWJWKYAUAINIZ-QKVOYMTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)penta-2,4-dienoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


